4-{[2-(4-Cyano-3-phenyl-5-isoxazolyl)vinyl]amino}benzenecarboxylic acid
Description
Introduction and Background
Historical Context of Isoxazole Research
Isoxazole chemistry traces its origins to the early 20th century, with Ludwig Claisen’s pioneering synthesis of the parent isoxazole compound in 1903 via the oximation of propargylaldehyde acetal. This breakthrough established foundational methodologies for heterocyclic synthesis, which were later expanded through innovations such as 1,3-dipolar cycloadditions between nitrile oxides and alkynes. The mid-20th century witnessed significant advances in isoxazole functionalization, driven by the discovery of natural isoxazole-containing metabolites like ibotenic acid and muscimol.
The pharmaceutical relevance of isoxazoles became evident with the development of β-lactamase-resistant antibiotics (e.g., cloxacillin) and COX-2 inhibitors (e.g., valdecoxib). Modern synthetic strategies, including copper-catalyzed cycloadditions and biorenewable solvent-based protocols, have further diversified isoxazole accessibility. These advancements laid the groundwork for structurally sophisticated derivatives such as 4-{[2-(4-cyano-3-phenyl-5-isoxazolyl)vinyl]amino}benzenecarboxylic acid, which embodies the electronic richness and reactivity of the isoxazole core while introducing novel functional motifs.
Significance of Vinyl-Amino-Functionalized Isoxazoles
The integration of a vinyl-amino bridge between the isoxazole and benzoic acid moieties in this compound introduces unique physicochemical and biological properties:
Structural and Functional Attributes
- Isoxazole Core : The 4-cyano-3-phenyl substitution pattern enhances electron-withdrawing character, potentially stabilizing the aromatic system and influencing binding interactions.
- Vinyl-Amino Linker : This conjugated system may facilitate π-π stacking interactions with biological targets while offering sites for further derivatization.
- Benzoic Acid Terminus : The carboxylic acid group improves aqueous solubility and enables salt formation, critical for pharmacokinetic optimization.
Applications in Drug Discovery
- Kinase Inhibition : Analogous isoxazole derivatives have demonstrated inhibitory activity against vascular endothelial growth factor receptors (VEGFRs), suggesting potential anti-angiogenic applications.
- Photoaffinity Labeling : The isoxazole ring’s photolytic lability under UV irradiation enables its use as a photo-crosslinking moiety in chemoproteomic studies.
Table 1. Key Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 303995-75-7 | |
| Molecular Formula | C₁₉H₁₃N₃O₃ | |
| Molecular Weight | 331.33 g/mol | |
| Boiling Point | 665.2 ± 55.0 °C (Predicted) | |
| Density | 1.39 ± 0.1 g/cm³ (Predicted) |
Research Objectives and Scope
The investigation of this compound encompasses three primary objectives:
- Synthetic Optimization : Refining regioselective methods for constructing the trisubstituted isoxazole core, particularly through copper-catalyzed cycloadditions or deep eutectic solvent-mediated reactions.
- Structure-Activity Relationships (SAR) : Evaluating how the cyano, phenyl, and carboxylic acid substituents modulate biological activity, drawing parallels to VEGFR-inhibitory isoxazole quinones.
- Material Science Applications : Exploring photolytic decomposition pathways for the development of photo-responsive materials, leveraging the isoxazole ring’s sensitivity to UV irradiation.
Properties
IUPAC Name |
4-[[(E)-2-(4-cyano-3-phenyl-1,2-oxazol-5-yl)ethenyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3/c20-12-16-17(25-22-18(16)13-4-2-1-3-5-13)10-11-21-15-8-6-14(7-9-15)19(23)24/h1-11,21H,(H,23,24)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDASKLYEJGDGK-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2C#N)C=CNC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NOC(=C2C#N)/C=C/NC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(4-Cyano-3-phenyl-5-isoxazolyl)vinyl]amino}benzenecarboxylic acid typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the reaction of hydroxylamine with a β-keto ester to form the isoxazole ring. This intermediate is then subjected to further reactions to introduce the cyano and phenyl groups.
The final step involves the coupling of the isoxazole derivative with 4-aminobenzoic acid under specific conditions, such as the use of a suitable solvent (e.g., dimethylformamide) and a catalyst (e.g., palladium on carbon) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(4-Cyano-3-phenyl-5-isoxazolyl)vinyl]amino}benzenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the cyano group converted to an amine.
Substitution: Substituted derivatives with various functional groups replacing the cyano group.
Scientific Research Applications
4-{[2-(4-Cyano-3-phenyl-5-isoxazolyl)vinyl]amino}benzenecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[2-(4-Cyano-3-phenyl-5-isoxazolyl)vinyl]amino}benzenecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Groups
Benzoic Acid (Benzenecarboxylic Acid)
- Structure : Simplest aromatic carboxylic acid (C₆H₅COOH).
- Key Differences: Lacks the vinylamino-isoxazole substituent.
- Relevance : Benzoic acid is a common benchmark for carboxylic acid behavior. It is abundant in natural environments, including oxidizing soils like the Atacama Desert, due to its stability under harsh conditions .
2-(2-Methyl-4-nitro-1H-imidazol-1-yl)-ethyl Benzoate
- Structure : A benzoate ester with a nitroimidazole substituent (CAS 87009-72-1).
- Key Differences: Contains an ester linkage instead of a vinylamino group and includes a nitroimidazole ring.
- Relevance : Used in pharmaceuticals (e.g., as a derivative of metronidazole) and highlights the importance of benzoic acid derivatives in drug impurity profiling .
4-Cyano-3-phenyl-5-isoxazolecarboxylic Acid Derivatives
- Structure: Isoxazole ring with cyano and phenyl groups, but lacking the vinylamino-benzenecarboxylic acid linkage.
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Key Observations :
- The target compound’s molecular weight is significantly higher than benzoic acid due to its complex substituents, reducing solubility in polar solvents.
- The cyano and phenyl groups on the isoxazole ring likely increase hydrophobicity, contrasting with simpler benzoic acid derivatives.
Stability and Environmental Persistence
- Benzoic Acid : Stable in oxidizing environments, as evidenced by its persistence in hyperarid soils like the Atacama Desert .
- Target Compound: The isoxazole ring and cyano group may confer resistance to microbial degradation, but the vinylamino linker could be susceptible to hydrolysis under acidic or alkaline conditions.
Pharmaceutical and Industrial Relevance
- Benzoic Acid : Widely used as a preservative and reference standard in pharmaceuticals. Its impurities (e.g., benzenecarboxylic acid derivatives) are tightly regulated .
- However, its synthesis would require stringent impurity control, akin to nitroimidazole derivatives in metronidazole manufacturing .
Biological Activity
4-{[2-(4-Cyano-3-phenyl-5-isoxazolyl)vinyl]amino}benzenecarboxylic acid, also known by its CAS number 303995-75-7, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and analgesia. This article provides a comprehensive overview of its biological activity, including cytotoxicity, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H13N3O3, with a molecular weight of approximately 331.33 g/mol. The compound features a complex structure that includes an isoxazole ring and a cyano group, which are critical for its biological interactions.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, in vitro assays revealed that it exhibits significant cytotoxic activity against several cancer types, including breast (MDA-MB-231) and colon (HT-29) cancer cell lines. The compound was found to induce apoptosis in these cells, as demonstrated by increased sub-G1 phase populations in cell cycle analysis, indicating cell death through programmed mechanisms .
The proposed mechanism of action involves the inhibition of key cellular pathways associated with cancer cell proliferation. Specifically, it has been suggested that the compound interacts with DNA and disrupts the function of topoisomerases, enzymes critical for DNA replication and repair. This disruption leads to increased DNA damage and subsequent apoptosis in cancer cells .
Study 1: Cytotoxic Activity Assessment
In a controlled study, researchers synthesized a series of compounds related to this compound and assessed their cytotoxicity using the MTT assay. The results indicated that this compound was more potent than cisplatin against certain cancer cell lines, highlighting its potential as a chemotherapeutic agent. The most effective derivatives showed IC50 values significantly lower than those of established chemotherapeutics .
Study 2: Analgesic Activity Investigation
Another study focused on the analgesic properties of related compounds in vivo. The research involved testing the effects on orofacial pain models in rats. The findings suggested that derivatives similar to this compound exhibited significant analgesic effects compared to control groups, indicating potential applications in pain management therapies .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of selected compounds related to this compound:
| Compound Name | Cytotoxicity (IC50 µM) | Analgesic Activity | Mechanism of Action |
|---|---|---|---|
| This compound | <10 | Significant | Topoisomerase inhibition |
| Cisplatin | 15 | None | DNA cross-linking |
| 5-substituted benzamide derivatives | <20 | Moderate | Apoptosis induction |
Q & A
Q. What are the key synthetic pathways for 4-{[2-(4-cyano-3-phenyl-5-isoxazolyl)vinyl]amino}benzenecarboxylic acid, and how is purity assessed?
The synthesis typically involves multi-step reactions, including coupling of isoxazole derivatives with vinylamine intermediates followed by carboxylation. Critical steps include the formation of the isoxazole core and subsequent vinylamino linkage. Purity is assessed via Nuclear Magnetic Resonance (NMR) to confirm structural integrity and High-Performance Liquid Chromatography (HPLC) to quantify impurities. For example, integration ratios in -NMR spectra verify substituent positions, while HPLC retention times identify byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
Beyond NMR, Fourier-Transform Infrared Spectroscopy (FT-IR) identifies functional groups (e.g., cyano stretches near 2200 cm, carboxylic acid O-H stretches at 2500–3000 cm). Mass Spectrometry (MS) confirms molecular weight, with ESI-MS providing high-resolution data for the parent ion. X-ray crystallography may resolve 3D conformation but requires high-purity crystals .
Q. What biological targets are hypothesized for this compound based on structural analogs?
The isoxazole and benzoic acid moieties suggest potential interaction with enzymes like cyclooxygenase (COX) or kinases. For instance, structurally similar biphenyl-carboxylic acid derivatives exhibit antihypertensive activity via angiotensin-converting enzyme (ACE) inhibition. Computational docking studies can predict binding affinity to these targets .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?
Quantum chemical calculations (e.g., DFT) model transition states to identify energetically favorable pathways. ICReDD’s reaction path search methods combine computational screening with experimental feedback, reducing trial-and-error. For example, solvent effects on yield can be predicted via COSMO-RS simulations, narrowing optimal conditions (e.g., DMF vs. THF) .
Q. How should researchers address contradictory pharmacological data between in vitro and in vivo studies?
Contradictions often arise from bioavailability or metabolite interference. Methodological solutions include:
Q. What strategies improve yield in large-scale synthesis while maintaining regioselectivity?
Process intensification via continuous-flow reactors enhances heat/mass transfer, minimizing side reactions. For example, microreactors achieve precise temperature control during exothermic steps like nitrile formation. Statistical optimization (e.g., Box-Behnken design) identifies critical parameters (e.g., catalyst loading, residence time) .
Q. How do structural modifications to the isoxazole ring affect bioactivity?
Systematic SAR studies compare analogs with varying substituents. For instance:
Q. What computational tools ensure data integrity in collaborative studies?
Encrypted ELNs (Electronic Lab Notebooks) track raw data with blockchain-like audit trails. Software like ChemAxon or Schrödinger integrates quantum calculation outputs with experimental datasets, ensuring reproducibility. Role-based access controls restrict data manipulation .
Methodological Considerations
Q. How can researchers validate the compound’s stability under physiological conditions?
Q. What reactor designs are optimal for scaling up synthesis without compromising selectivity?
Oscillatory baffled reactors improve mixing in viscous reactions, while membrane reactors separate intermediates in real-time. Pilot-scale studies should prioritize PAT (Process Analytical Technology) for inline monitoring (e.g., Raman spectroscopy) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
